molecular formula C27H23N3OS2 B431089 11-methyl-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

11-methyl-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431089
M. Wt: 469.6g/mol
InChI Key: KOFOOEFIBGACKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl and Phenyl Groups: These groups are usually introduced via alkylation and arylation reactions, respectively.

    Attachment of the Naphthylmethylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a naphthylmethyl halide reacts with a thiol group on the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the pyrimidine core, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 7-methyl-2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 7-methyl-2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydroquinazoline

Uniqueness

Compared to similar compounds, 7-methyl-2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of aromatic and heterocyclic rings, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H23N3OS2

Molecular Weight

469.6g/mol

IUPAC Name

11-methyl-5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C27H23N3OS2/c1-29-15-14-22-23(16-29)33-25-24(22)26(31)30(20-11-3-2-4-12-20)27(28-25)32-17-19-10-7-9-18-8-5-6-13-21(18)19/h2-13H,14-17H2,1H3

InChI Key

KOFOOEFIBGACKY-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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